molecular formula C18H15N5O2S2 B4557691 N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide

Cat. No.: B4557691
M. Wt: 397.5 g/mol
InChI Key: OYQFANQOVVLYCO-UHFFFAOYSA-N
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Description

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide is a complex organic compound that features a benzothiazole moiety linked to a triazole ring, which is further connected to a methoxybenzamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide involves its interaction with specific molecular targets. It binds to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, which play a crucial role in modulating neuronal excitability . The compound’s binding to these receptors can help in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide stands out due to its unique combination of a benzothiazole moiety, a triazole ring, and a methoxybenzamide group

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-25-13-8-4-2-6-11(13)16(24)21-17-20-15(22-23-17)10-26-18-19-12-7-3-5-9-14(12)27-18/h2-9H,10H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQFANQOVVLYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide
Reactant of Route 5
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide
Reactant of Route 6
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide

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